molecular formula C18H17BrO B2714724 (2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 196081-81-9

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B2714724
CAS RN: 196081-81-9
M. Wt: 329.237
InChI Key: JAJKSQUGVMNZJX-LFYBBSHMSA-N
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Description

“(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one” is a chemical compound with the CAS Number 196081-81-9 . It has a molecular formula of C18H17BrO and a molecular weight of 329.23 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.285±0.06 g/cm3 and a predicted boiling point of 430.9±45.0 °C . Other physical and chemical properties such as melting point and flash point are not available .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on the synthesis of chalcone derivatives through the Claisen-Schmidt condensation reaction. These derivatives exhibit interesting molecular geometries as revealed by X-ray crystallography, showcasing intra-molecular hydrogen bonding and weak intermolecular interactions that stabilize their crystal structures. These findings contribute to the broader understanding of chalcone structures and their potential applications in designing new materials and molecules with specific properties (Salian et al., 2018).

Molecular Interactions and Properties

  • Research has shown the utility of these compounds in understanding molecular interactions, such as C—H⋯Br hydrogen bonds, and their effects on the crystalline packing of molecules. These studies are crucial for the development of materials with tailored properties, including optical and electronic applications (Suwunwong et al., 2009).

Advanced Material Synthesis

  • The compound and its derivatives have been part of research into the creation of "Willowlike" thermotropic dendrimers, showcasing the diversity in potential applications, especially in the field of advanced material science. These studies highlight the versatility of chalcone derivatives in forming complex structures with potential applications in nanotechnology and materials engineering (Percec et al., 1994).

Photophysical Properties

  • Investigations into the effect of solvent polarity on the photophysical properties of chalcone derivatives have provided insights into their absorption and fluorescence characteristics. These findings are critical for applications in photonic devices and sensors, where the optical properties of materials are of paramount importance (Kumari et al., 2017).

Bioremediation Potential

  • Studies on the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system have opened up new avenues for the application of chalcone derivatives in environmental science. These studies demonstrate the potential of such compounds in aiding the biodegradation of harmful environmental pollutants (Chhaya & Gupte, 2013).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJKSQUGVMNZJX-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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